molecular formula C9H8FN3O B1323452 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine CAS No. 828911-26-8

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1323452
M. Wt: 193.18 g/mol
InChI Key: YZCYIPLTOREIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037909B2

Procedure details

Solid BrCN 13.37 g (130 mmol, 1.1 eq.) was added in one portion into ice-cooled slurry of (4-Fluoro-phenyl)-acetic acid hydrazide (19.85 g, 118 mmol) and KHCO3 14.77 g (147.5 mmol, 1.25 eq.) in MeOH (150 mL) in a 1L flask. (Followed by MeOH 10 mL to wash the funnel). The mixture was stirred on ice bath at 0-5° C. for 2 hours in a loose-capped flask, then the bath allowed to melt gradually and then the mixture was stirred at 5 to 20° C. overnight (17 hrs). The reaction mixture was diluted with water (200 mL), stirred for 1 hour in an open flask, then cooled on ice bath. The precipitate was collected by filtration, washed with water and dried on highvac. [1st fraction]The supernatants were concentrated on rotavap form warm (40° C.) water bath to remove all MeOH and some water. The obtained slurry was cooled to room temperature, the precipitate was collected by filtration, washed with water and dried on highvac. [2nd fraction]. Combined yield: 20.836 g (91.5%) of a white crystalline solid.
Name
Quantity
13.37 g
Type
reactant
Reaction Step One
Quantity
19.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
14.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]#[N:3].[F:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([NH:14][NH2:15])=[O:13])=[CH:7][CH:6]=1>CO>[F:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]2[O:13][C:2]([NH2:3])=[N:15][N:14]=2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
13.37 g
Type
reactant
Smiles
BrC#N
Step Two
Name
Quantity
19.85 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)NN
Name
KHCO3
Quantity
14.77 g
Type
reactant
Smiles
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred on ice bath at 0-5° C. for 2 hours in a loose-capped flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
to wash the funnel)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5 to 20° C. overnight (17 hrs)
Duration
17 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (200 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 hour in an open flask
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on highvac
CONCENTRATION
Type
CONCENTRATION
Details
[1st fraction]The supernatants were concentrated on rotavap form
TEMPERATURE
Type
TEMPERATURE
Details
warm (40° C.) water bath
CUSTOM
Type
CUSTOM
Details
to remove all MeOH
TEMPERATURE
Type
TEMPERATURE
Details
The obtained slurry was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on highvac

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC=C(CC2=NN=C(O2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.